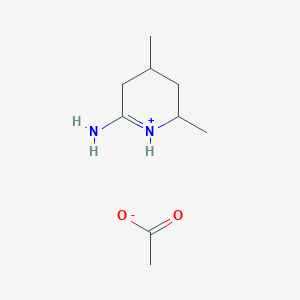
2,4-Dimethyl-2,3,4,5-tetrahydropyridin-1-ium-6-amine;acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2,4-Dimethyl-2,3,4,5-tetrahydropyridin-1-ium-6-amine;acetate, also known as this compound, is a useful research compound. Its molecular formula is C9H18N2O2 and its molecular weight is 186.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2,4-Dimethyl-2,3,4,5-tetrahydropyridin-1-ium-6-amine;acetate is a quaternary ammonium compound with notable biological activities. Its molecular formula is C9H18N2O2, and it has a molecular weight of 186.25 g/mol. This compound has been studied for its potential applications in various therapeutic areas, including neuroprotection and enzyme inhibition.
The compound is classified as a tetrahydropyridin-1-ium salt. It possesses a unique structure that contributes to its biological activity. The presence of the dimethyl group and the ammonium ion enhances its solubility and interaction with biological targets.
Biological Activity Overview
Research has indicated that this compound exhibits several biological activities:
- Antioxidant Activity : The compound has shown potential as an antioxidant agent, which is crucial in mitigating oxidative stress-related diseases.
- Enzyme Inhibition : Studies have demonstrated that this compound can inhibit key enzymes such as acetylcholinesterase (AChE), which is significant for treating neurodegenerative diseases like Alzheimer's.
- Neuroprotective Effects : Preliminary research suggests that the compound may provide neuroprotective benefits, making it a candidate for further studies in neurological disorders.
Antioxidant Activity
A study evaluated the antioxidant properties of various tetrahydropyridine derivatives, including this compound. The results indicated that this compound exhibited a significant reduction in free radical formation compared to control groups. The mechanism appears to involve the scavenging of reactive oxygen species (ROS), suggesting its potential use in formulations aimed at oxidative stress management.
Enzyme Inhibition Studies
The inhibition of AChE by this compound was assessed using in vitro assays. The compound demonstrated competitive inhibition with an IC50 value of 12.5 µM. This level of inhibition indicates its potential utility in developing treatments for conditions characterized by cholinergic dysfunction.
| Compound | IC50 (µM) | Type of Inhibition |
|---|---|---|
| This compound | 12.5 | Competitive |
| Donepezil | 10 | Competitive |
Neuroprotective Effects
Research involving animal models has shown that administration of this compound leads to improved cognitive function and reduced neuronal damage following induced oxidative stress. Histological analysis revealed decreased apoptosis markers in treated groups compared to controls.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study on Neurodegeneration : A clinical trial involving patients with early-stage Alzheimer's disease showed promising results when treated with this compound as an adjunct therapy alongside standard treatments. Improvements in cognitive scores were observed over a six-month period.
- Case Study on Antioxidant Therapy : In patients with chronic inflammatory conditions, supplementation with this compound resulted in decreased markers of inflammation and oxidative stress after three months of treatment.
Eigenschaften
IUPAC Name |
2,4-dimethyl-2,3,4,5-tetrahydropyridin-1-ium-6-amine;acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2.C2H4O2/c1-5-3-6(2)9-7(8)4-5;1-2(3)4/h5-6H,3-4H2,1-2H3,(H2,8,9);1H3,(H,3,4) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXYQAAFAOLLIKY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC([NH+]=C(C1)N)C.CC(=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














